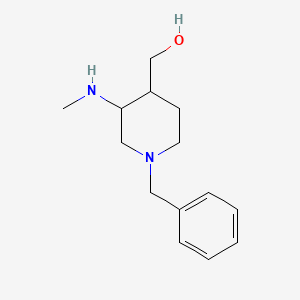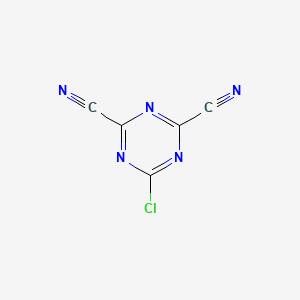
6-Chloro-1,3,5-triazine-2,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1,3,5-triazine-2,4-dicarbonitrile is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring substituted with a chlorine atom and two nitrile groups. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
The synthesis of 6-Chloro-1,3,5-triazine-2,4-dicarbonitrile typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Industrial production methods often utilize microwave-assisted, solid-phase, metal-based, and multicomponent one-pot reactions . These methods provide efficient and scalable routes for the production of triazine derivatives.
Analyse Chemischer Reaktionen
6-Chloro-1,3,5-triazine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of diamino derivatives.
Electrophilic Addition: The nitrile groups can participate in electrophilic addition reactions, forming various substituted triazines.
Nucleophilic Displacement: The compound can undergo nucleophilic displacement reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include primary amines, alkyl halides, and metal catalysts. The major products formed from these reactions are substituted triazines with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1,3,5-triazine-2,4-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and coordination complexes.
Medicine: It is investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: The compound is used in the production of herbicides, dyes, and advanced materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-1,3,5-triazine-2,4-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzymatic activity by binding to the active site, leading to the disruption of metabolic pathways . In biological systems, it can interfere with DNA synthesis and cell division, contributing to its anticancer and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-1,3,5-triazine-2,4-dicarbonitrile can be compared with other triazine derivatives such as:
2-Chloro-4,6-diamino-1,3,5-triazine: Known for its use in herbicides like atrazine.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a peptide coupling reagent.
1,3,5-Triazine-2,4-diamine, 6-chloro-: Utilized in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives.
Eigenschaften
IUPAC Name |
6-chloro-1,3,5-triazine-2,4-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClN5/c6-5-10-3(1-7)9-4(2-8)11-5 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFRMEBPAAQQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NC(=NC(=N1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
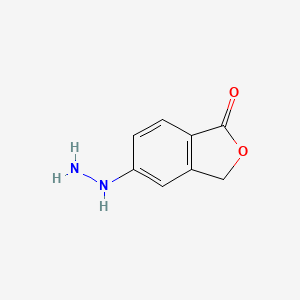
![6-Bromo-3-methyl-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B13972752.png)

![[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13972770.png)
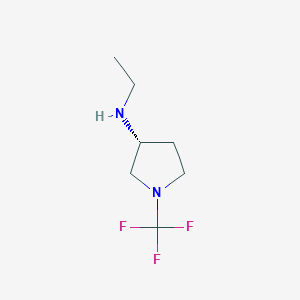
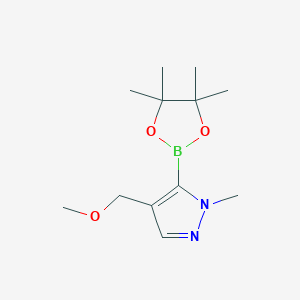
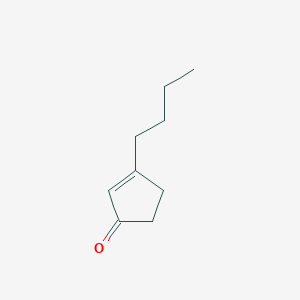
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile](/img/structure/B13972790.png)
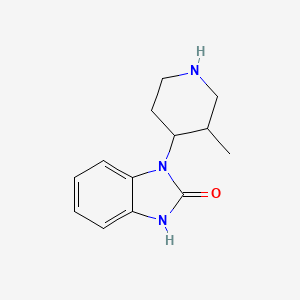
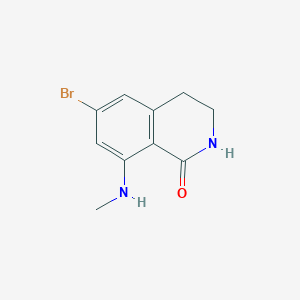
![1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine](/img/structure/B13972805.png)
![4,6-dichloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13972809.png)
